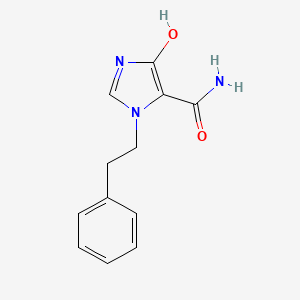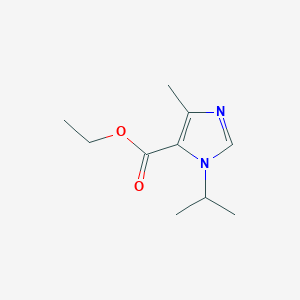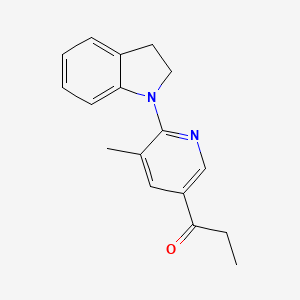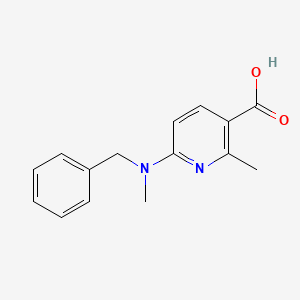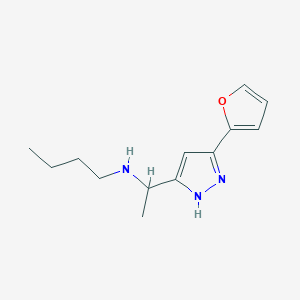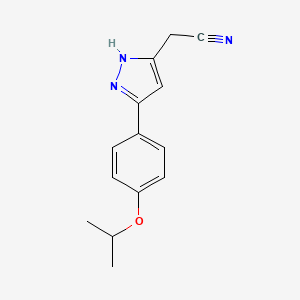
Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a piperidine ring, a pyridine ring, and a cyclopropylamino group. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Cold-chain transportation and storage are essential to maintain the integrity of the compound .
化学反応の分析
Types of Reactions
Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed.
科学的研究の応用
Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
Piperidine Derivatives: These include various substituted piperidines used in pharmaceuticals and agrochemicals.
Pyridine Derivatives: These include compounds like nicotinamide and pyridoxine, which have biological and therapeutic significance.
Uniqueness
Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropylamino group and the benzyl ester moiety distinguishes it from other similar compounds, providing unique chemical and biological properties that can be leveraged in various research and industrial applications.
特性
分子式 |
C21H25N3O2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
benzyl 2-[2-(cyclopropylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H25N3O2/c25-21(26-15-16-7-2-1-3-8-16)24-14-5-4-10-19(24)18-9-6-13-22-20(18)23-17-11-12-17/h1-3,6-9,13,17,19H,4-5,10-12,14-15H2,(H,22,23) |
InChIキー |
UHHIZLQRAIJHJU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)NC3CC3)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


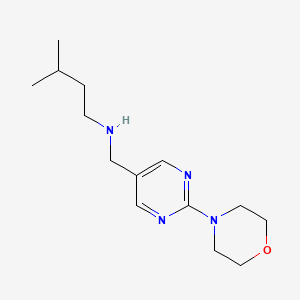
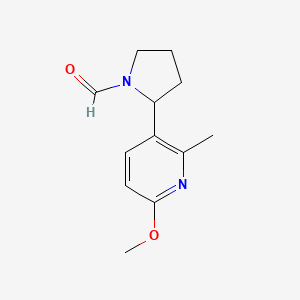
![N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)
